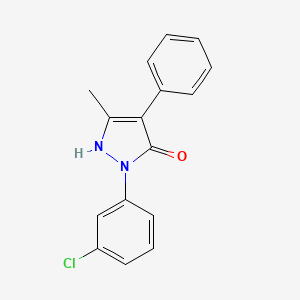
2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 3-chlorobenzaldehyde, acetophenone, and hydrazine hydrate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
化学反応の分析
Types of Reactions
2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazolone core.
科学的研究の応用
2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 2-(3-bromophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
- 2-(3-chlorophenyl)-5-methyl-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
2-(3-chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone core, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group may impart distinct properties compared to other similar compounds, making it a valuable target for further research and development.
生物活性
2-(3-Chlorophenyl)-5-methyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biological activity based on recent research findings, including case studies and data tables.
- Molecular Formula : C16H13ClN2O
- Molecular Weight : 284.74 g/mol
- CAS Number : 477853-31-9
Research indicates that pyrazolone derivatives, including this compound, exhibit various mechanisms of action:
- Inhibition of Proinflammatory Cytokines : These compounds have been shown to inhibit the release of proinflammatory cytokines such as TNF-alpha and IL-6 in activated microglia, which is crucial for neuroinflammatory conditions .
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
The compound's anticancer properties have been evaluated through various studies. The following table summarizes its activity against different cancer cell lines:
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation:
- Neuroprotection : In vitro studies demonstrated that the compound significantly reduced nitric oxide production in LPS-stimulated microglial cells, indicating its potential for neuroprotective applications .
- Cytokine Inhibition : The compound inhibited the expression of COX-2 and iNOS, which are markers of inflammation .
Case Studies
- Neuroinflammation Model : In a study involving MPTP-induced neurotoxicity in mice, prophylactic treatment with the compound reduced behavioral deficits and protected dopaminergic neurons by modulating NF-kB signaling pathways .
- Cytotoxicity Assessment : A series of synthesized pyrazolone derivatives were screened for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the pyrazolone structure could enhance anticancer activity significantly .
特性
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-11-15(12-6-3-2-4-7-12)16(20)19(18-11)14-9-5-8-13(17)10-14/h2-10,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRVPZGAPYYFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













